3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
Overview
Description
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,5-A]pyrazine ring system
Mechanism of Action
Target of Action
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is a pharmaceutical intermediate used in the synthesis of sitagliptin . Sitagliptin is a novel antidiabetic drug that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme that degrades incretin hormones, which stimulate insulin secretion in response to meals. By inhibiting DPP-4, sitagliptin increases the levels of incretin hormones, thereby enhancing the body’s ability to lower blood glucose levels .
Mode of Action
Sitagliptin, the final product, inhibits the DPP-4 enzyme, preventing the degradation of incretin hormones and thus promoting insulin secretion .
Biochemical Pathways
The compound is involved in the synthesis of sitagliptin, a DPP-4 inhibitor. The inhibition of DPP-4 leads to increased levels of incretin hormones, such as GLP-1 and GIP. These hormones are released by the intestine in response to food intake and stimulate insulin secretion from pancreatic beta cells. Therefore, the compound indirectly affects the incretin hormone pathway .
Pharmacokinetics
Sitagliptin has a half-life of approximately 12 hours and is primarily excreted unchanged in the urine .
Result of Action
As a precursor in the synthesis of sitagliptin, the action of this compound contributes to the effects of the final drug. Sitagliptin increases the levels of incretin hormones, leading to enhanced insulin secretion and decreased glucagon secretion. This results in a decrease in blood glucose levels .
Action Environment
The action of this compound is influenced by the conditions of its synthesis and the environment in which the final drug, sitagliptin, is administered. Factors such as pH, temperature, and the presence of other substances can affect the synthesis and stability of the compound . In the human body, factors such as renal function can influence the pharmacokinetics and efficacy of sitagliptin .
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine plays a crucial role in biochemical reactions, particularly as an intermediate in the synthesis of sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor . This compound interacts with various enzymes and proteins, including DPP-4, which is involved in the regulation of glucose metabolism. The interaction between this compound and DPP-4 leads to the inhibition of the enzyme, thereby increasing the levels of incretin hormones that stimulate insulin release and decrease glucagon levels .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of DPP-4 by this compound enhances the activity of incretin hormones, which in turn affects insulin secretion and glucose homeostasis . Additionally, this compound has been shown to impact gene expression related to glucose metabolism and insulin signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity . This inhibition prevents the degradation of incretin hormones, thereby prolonging their action and enhancing insulin secretion. Furthermore, this compound may also influence other molecular targets involved in glucose metabolism and insulin signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of byproducts that may affect its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on glucose metabolism and insulin signaling .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and enhances insulin secretion without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hypoglycemia have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glucose metabolism. The compound interacts with enzymes such as DPP-4, which plays a key role in the degradation of incretin hormones . By inhibiting DPP-4, this compound increases the levels of active incretin hormones, thereby enhancing insulin secretion and improving glucose homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound is known to be distributed throughout the body, with a particular affinity for tissues involved in glucose metabolism, such as the pancreas and liver . Its localization and accumulation in these tissues contribute to its therapeutic effects on glucose homeostasis .
Subcellular Localization
This compound is localized within specific subcellular compartments, which influences its activity and function. The compound is primarily found in the cytoplasm, where it interacts with DPP-4 and other molecular targets involved in glucose metabolism . Additionally, post-translational modifications and targeting signals may direct the compound to specific organelles, further modulating its effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves multiple steps. One common method includes the following steps :
Starting Materials: The synthesis begins with the reaction of ethanol and hydrazine hydrate.
Intermediate Formation: 2-chloropyrazine is added dropwise, and the pH is adjusted to 6. The mixture is then heated and impurities are removed.
Trifluoromethylation: Chlorobenzene and trifluoroacetic anhydride are added, followed by heating and refluxing with methanesulfonic acid. The mixture is then concentrated under reduced pressure.
Final Product Formation: Palladium/carbon and an ethanol solution of the intermediate are reacted under nitrogen protection in a high-pressure kettle. The product is then filtered, washed, and dried to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The starting materials are readily available, and the synthesis route is designed to minimize byproducts, making it favorable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can introduce different functional groups into the molecule .
Scientific Research Applications
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is structurally similar and shares some chemical properties but differs in its specific applications and reactivity.
7-Nitroso-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another related compound used in pharmaceutical research.
Uniqueness
3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is unique due to its specific trifluoromethyl group, which imparts distinct chemical stability and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring high chemical stability .
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-12-4-5-3-11-1-2-13(5)6/h4,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCKQYMCXRUKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401183786 | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
959238-29-0 | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=959238-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401183786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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